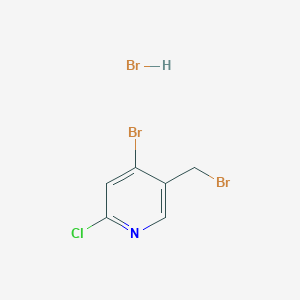
2-(1-piperazinyl)-5-propylPyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperazinyl)-5-propylPyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and pyrimidine rings in its structure makes it a versatile scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperazinyl)-5-propylPyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions to form the desired piperazine ring . Another method includes the use of the Ugi reaction, which is a multicomponent reaction that can efficiently construct the piperazine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(1-Piperazinyl)-5-propylPyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or pyrimidine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1-Piperazinyl)-5-propylPyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative known for its use as a metabolite of buspirone.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
2-(1-Piperazinyl)-5-propylPyrimidine is unique due to the presence of both the piperazine and pyrimidine rings, which confer distinct chemical and biological properties. The propyl group further enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable scaffold for drug development.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
2-piperazin-1-yl-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N4/c1-2-3-10-8-13-11(14-9-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3 |
InChIキー |
NIEMXEGZIKRNLY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(N=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


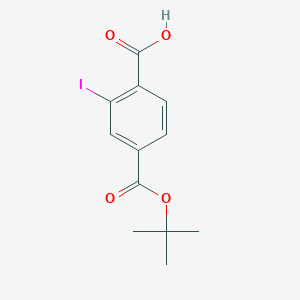
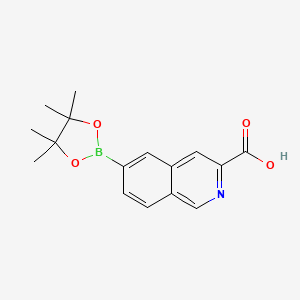
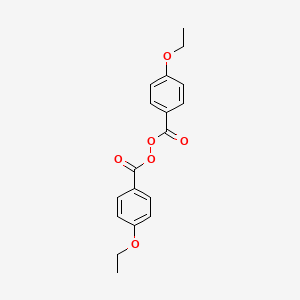
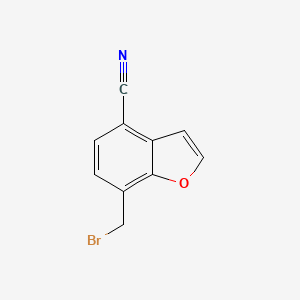

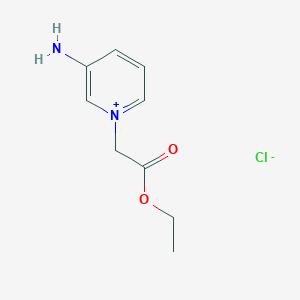
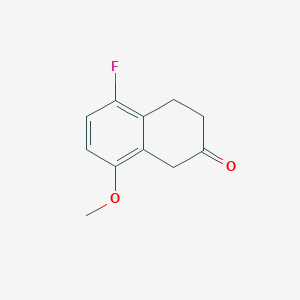
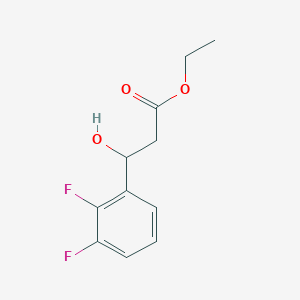

![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
